

An In-depth Technical Guide on the Acute Toxicity of Isobutyl 4-aminobenzoate

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Compound of Interest

Compound Name: *Isobutamben*

Cat. No.: *B1672220*

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

Isobutyl 4-aminobenzoate (CAS No. 94-14-4) is an organic compound used in the pharmaceutical and cosmetic industries, primarily for its properties as a local anesthetic and a UV filter.^{[1][2]} As with any chemical substance intended for human use, a thorough understanding of its toxicological profile is essential. This guide provides a detailed overview of the available information on the acute toxicity of isobutyl 4-aminobenzoate, methodologies for its assessment, and its mechanism of action. Due to a lack of publicly available acute toxicity studies specifically for isobutyl 4-aminobenzoate, this guide also includes data on structurally related compounds for comparative analysis and describes generalized experimental protocols based on international guidelines.

Quantitative Data on Acute Toxicity

Specific acute toxicity data, such as the median lethal dose (LD50), for isobutyl 4-aminobenzoate are not readily available in the public domain. However, data for structurally

similar esters of 4-aminobenzoic acid, namely ethyl 4-aminobenzoate (Benzocaine) and butyl 4-aminobenzoate (Butamben), can provide an initial estimate of the potential toxicity.

Table 1: Acute Toxicity Data for 4-Aminobenzoate Esters

Compound	CAS No.	Test Species	Route of Administration	LD50	Reference
Isobutyl 4-aminobenzoate	94-14-4	Data Not Available	Data Not Available	Data Not Available	
Ethyl 4-aminobenzoate	94-09-7	Mouse	Oral	2500 mg/kg	[3][4]
Rat	Oral	3042 mg/kg	[3]		
Butyl 4-aminobenzoate	94-25-7	Mouse	Intraperitoneal	67 mg/kg	

It is crucial to note that the route of administration significantly impacts toxicity values, and direct comparisons should be made with caution.

Experimental Protocols for Acute Toxicity Assessment

The following are detailed methodologies for conducting acute toxicity studies, based on the OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are generalized and would be adapted for the specific physicochemical properties of isobutyl 4-aminobenzoate in a formal study.

1. Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

- Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

- **Test Animals:** Healthy, young adult nulliparous, non-pregnant female rats are typically used. The weight variation of animals at the start of the study should be minimal.
- **Housing and Feeding:** Animals are housed in standard cages with appropriate temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
- **Preparation of Substance:** The test substance is typically administered in a constant volume over a range of doses. The vehicle used should be non-toxic and appropriate for the substance's solubility.
- **Administration of Dose:** The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.
- **Procedure:** A stepwise procedure is used with a group of three female animals per step. Dosing is initiated at a level expected to cause toxicity. Depending on the outcome (survival or mortality), the dose for the next group is adjusted up or down.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

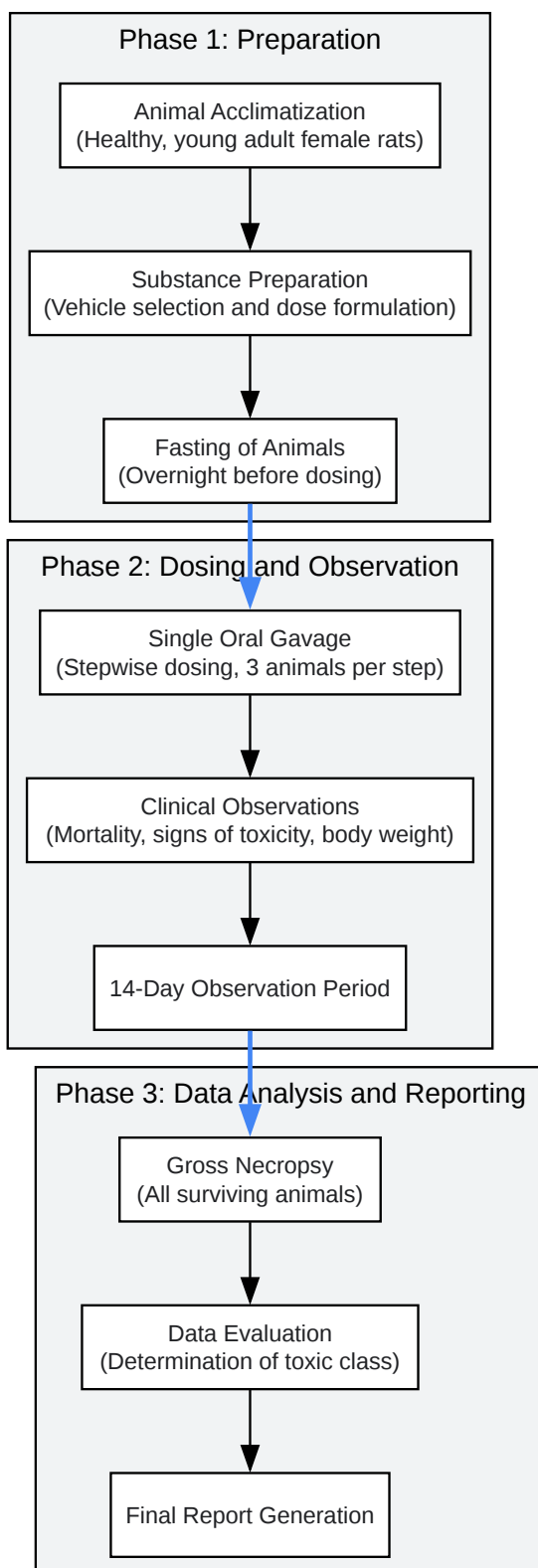
2. Acute Dermal Toxicity Study (Following OECD Guideline 402)

- **Objective:** To determine the potential for a substance to cause toxicity when applied to the skin.
- **Test Animals:** Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
- **Preparation of Application Area:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Application of Substance:** The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

- **Dose Levels:** A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted.
- **Observation Period:** The animals are observed for 14 days for signs of toxicity, skin irritation at the application site, and mortality. Body weights are recorded weekly.
- **Pathology:** All animals are subjected to a gross necropsy at the end of the study.

Mandatory Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

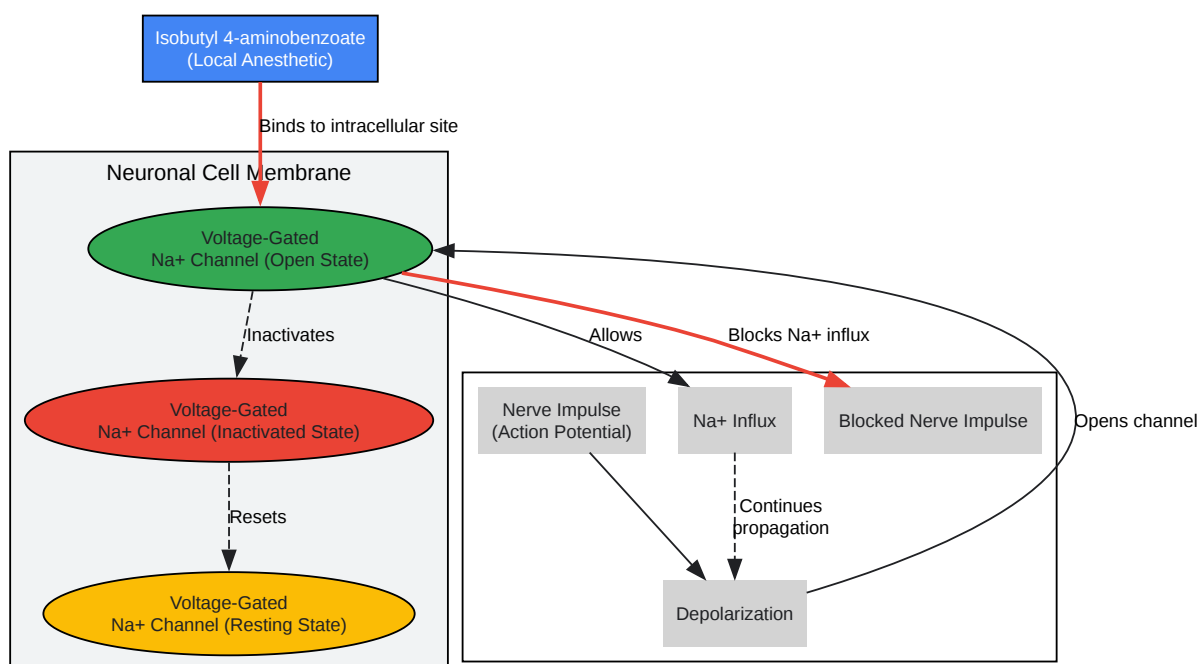


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Caption: Workflow of an acute oral toxicity study based on OECD guidelines.

Signaling Pathway: Mechanism of Action of Local Anesthetics

Local anesthetics like isobutyl 4-aminobenzoate primarily function by blocking nerve impulses. Their main target is the voltage-gated sodium channels in the neuronal cell membrane.



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Caption: Mechanism of local anesthetic action via sodium channel blockade.

Conclusion

While specific acute toxicity data for isobutyl 4-aminobenzoate is not currently available in peer-reviewed literature, the information on related compounds suggests a low to moderate order of acute toxicity via the oral route. The intraperitoneal toxicity data for butyl 4-aminobenzoate, however, indicates potentially higher toxicity when bypassing first-pass metabolism. Any definitive conclusion on the acute toxicity of isobutyl 4-aminobenzoate requires empirical

studies following established guidelines, such as those provided by the OECD. The primary mechanism of its anesthetic action is well-understood to be the blockade of voltage-gated sodium channels, which prevents nerve impulse transmission. Researchers and drug development professionals should use this guide as a foundational resource and proceed with appropriate safety and toxicological evaluations.

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References

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